molecular formula C14H12BrNO2 B13702825 7-Bromo-2-cyclopropyl-8-methylquinoline-4-carboxylic Acid

7-Bromo-2-cyclopropyl-8-methylquinoline-4-carboxylic Acid

Cat. No.: B13702825
M. Wt: 306.15 g/mol
InChI Key: YURRHFGRZPHRFY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-cyclopropyl-8-methylquinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the use of transition metal-catalyzed reactions, such as the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance . Another approach includes the use of metal-free ionic liquid-mediated reactions and green reaction protocols .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2-cyclopropyl-8-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

7-Bromo-2-cyclopropyl-8-methylquinoline-4-carboxylic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

  • 8-Bromo-2-methylquinoline
  • 7-Bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
  • 2-Methylquinoline

Comparison: Compared to other quinoline derivatives, 7-Bromo-2-cyclopropyl-8-methylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the bromo and cyclopropyl groups can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery .

Properties

Molecular Formula

C14H12BrNO2

Molecular Weight

306.15 g/mol

IUPAC Name

7-bromo-2-cyclopropyl-8-methylquinoline-4-carboxylic acid

InChI

InChI=1S/C14H12BrNO2/c1-7-11(15)5-4-9-10(14(17)18)6-12(8-2-3-8)16-13(7)9/h4-6,8H,2-3H2,1H3,(H,17,18)

InChI Key

YURRHFGRZPHRFY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3CC3)Br

Origin of Product

United States

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